molecular formula C20H25NO2 B5065690 N-(3-BUTOXYPROPYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE

N-(3-BUTOXYPROPYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE

Cat. No.: B5065690
M. Wt: 311.4 g/mol
InChI Key: NDBNMOKLUTYQCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Butoxypropyl)-[1,1’-biphenyl]-4-carboxamide: is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single bond The specific structure of N-(3-butoxypropyl)-[1,1’-biphenyl]-4-carboxamide includes a butoxypropyl group attached to the nitrogen atom and a carboxamide group attached to the biphenyl moiety

Preparation Methods

The synthesis of N-(3-butoxypropyl)-[1,1’-biphenyl]-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of [1,1’-biphenyl]-4-carboxylic acid with 3-butoxypropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

N-(3-butoxypropyl)-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(3-butoxypropyl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-butoxypropyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

N-(3-butoxypropyl)-[1,1’-biphenyl]-4-carboxamide can be compared with other similar compounds, such as:

    1-(3-n-butoxypropyl)-4-benzoyloxypiperidine hydrochloride: This compound has a similar butoxypropyl group but differs in the presence of a piperidine ring and a benzoyloxy group.

    3-[N-(3-butoxypropyl)butanamido]propanoic acid: This compound has a similar butoxypropyl group but differs in the presence of a butanamido group.

The uniqueness of N-(3-butoxypropyl)-[1,1’-biphenyl]-4-carboxamide lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(3-butoxypropyl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-2-3-15-23-16-7-14-21-20(22)19-12-10-18(11-13-19)17-8-5-4-6-9-17/h4-6,8-13H,2-3,7,14-16H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBNMOKLUTYQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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